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Compound of Interest

Compound Name: Germanium tetraiodide

Cat. No.: B078950

A Note on Germanium Tetraiodide (Gels): While this document addresses the application of
germanium iodide in perovskite solar cells, it is important to note that the current body of
scientific literature predominantly focuses on the use of Germanium(ll) iodide (Gelz). Extensive
research on the specific use of Germanium(lV) iodide (Gels) as an additive or precursor in
perovskite solar cells is limited. Therefore, the following application notes and protocols are
based on the established research concerning Gel-.

Introduction: The Role of Germanium lodide in
Perovskite Photovoltaics

Germanium iodide has emerged as a key component in the development of lead-free and
mixed-metal halide perovskite solar cells. Its primary applications lie in its use as a partial or
complete substitute for lead and as a stabilizing additive in tin-based perovskite systems. The
incorporation of germanium iodide aims to address the toxicity concerns associated with lead-
and the instability of tin-based perovskite materials.

The addition of Germanium(ll) iodide (Gelz) to perovskite formulations has been shown to
enhance photovoltaic performance and improve device stability. Key benefits observed in
research include:

 Stabilization of the Perovskite Phase: Germanium ions can help stabilize the desired
photoactive perovskite crystal structure, particularly in formamidinium-caesium based
systems, by suppressing the formation of unwanted non-perovskite phases.
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Defect Passivation: The presence of germanium can reduce the density of trap states within

the perovskite film, leading to decreased non-radiative recombination and improved charge
carrier lifetimes.

o Enhanced Film Morphology: The addition of Gelz can influence the crystallization process,
resulting in more uniform and pinhole-free perovskite films with larger grain sizes.

o Improved Device Performance: These beneficial effects on the perovskite material properties
translate into higher power conversion efficiencies (PCE), open-circuit voltages (Voc), and
short-circuit current densities (Jsc).

Quantitative Data Summary

The following tables summarize the performance of perovskite solar cells incorporating
Germanium(ll) iodide as reported in the literature.

Table 1: Performance of Mixed Sn-Ge Perovskite Solar Cells with Varying Gel2 Concentration

Gel2

Concentration

(xin Voc (V) Jsc (mA/cm?) Fill Factor (%) PCE (%)
FAo0.75MA0.25Snh

1—xGex|3)

0 0.48 17.1 40.4 3.31
0.05 0.55 18.5 44.0 4.48
0.10 0.52 16.8 42.1 3.68
0.20 0.45 13.2 38.5 2.29

Data extracted from a study by Ito et al. on mixed Sn-Ge perovskites.[1]

Table 2: Performance Improvement of Mixed Sn-Ge Perovskite Solar Cells Over Time in Air
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Time in Air Voc (V) Jsc (mA/cm?) Fill Factor (%) PCE (%)
Initial 0.55 18.5 44.0 4.48
After 72 hours 0.61 21.3 53.2 6.90

Data for the FAo.7sMAo.25Sno.95Geo.o0sl3 device, highlighting the enhanced stability.[1]

Experimental Protocols

This section provides detailed experimental protocols for the fabrication of mixed tin-
germanium perovskite solar cells using Germanium(ll) iodide.

Preparation of Perovskite Precursor Solutions

Materials:

Tin(Il) iodide (Snl2)

o Germanium(ll) iodide (Gelz2)

e Formamidinium iodide (FAI)

o Methylammonium iodide (MAI)

e N,N-dimethylformamide (DMF)

e Dimethyl sulfoxide (DMSO)

e PTFE syringe filters (0.20 pm)

Protocol for FAo.7sMAo.25Sh1-xGexlsz Precursor Solutions:[2]

o Prepare the Tin-based Precursor Solution (FAo.75sMAo.25Snl3):

o In a nitrogen-filled glovebox, dissolve 596 mg of Snlz, 25 mg of SnF2 (as an additive to
reduce Sn2* oxidation), 206 mg of FAI, and 64 mg of MAI in a solvent mixture of 1773 pl of
DMF and 227 pl of DMSO.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.researchgate.net/publication/323759129_Mixed_Sn-Ge_Perovskite_for_Enhanced_Perovskite_Solar_Cell_Performance_in_Air
https://kyutech.repo.nii.ac.jp/record/5865/files/acs.jpclett.8b00275-supporting-info.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Stir the solution at room temperature until all components are fully dissolved.

o Filter the solution using a 0.20 um PTFE syringe filter.

e Prepare the Germanium-based Precursor Solution (FAo.7sMAo.25Gels):

o In a nitrogen-filled glovebox, dissolve 131 mg of Gelz, 52 mg of FAI, and 16 mg of MAI in
500 pl of DMF.

o Stir the solution at room temperature until all components are fully dissolved.
o Filter the solution using a 0.20 um PTFE syringe filter.
o Prepare the Mixed Sn-Ge Perovskite Precursor Solutions:

o Mix the FAo.7sMAo0.25Snls and FAo.7sMAo.25Gels precursor solutions at the desired volume
ratios (1-x to x) to achieve the target Gelz concentration. For example, for x=0.05, mix
95% of the tin-based solution with 5% of the germanium-based solution by volume.

Device Fabrication Protocol (Inverted Planar Structure)

Device Architecture: Glass/ITO/PEDOT:PSS/Perovskite/PCe1BM/BCP/Ag
e Substrate Cleaning:

o Sequentially clean patterned ITO-coated glass substrates by ultrasonication in detergent,
deionized water, acetone, and isopropanol for 15 minutes each.

o Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes
before use.

e Hole Transport Layer (HTL) Deposition:

o Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for
30 seconds.

o Anneal the substrates at 150°C for 15 minutes in air.

o Perovskite Layer Deposition:
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o Transfer the substrates into a nitrogen-filled glovebox.

o Spin-coat the prepared mixed Sn-Ge perovskite precursor solution onto the PEDOT:PSS
layer at 4000 rpm for 30 seconds.

o During the spin-coating process, drop-cast an anti-solvent (e.g., chlorobenzene) onto the
spinning substrate approximately 10 seconds before the end of the program.

o Anneal the perovskite film at 100°C for 10 minutes.

o Electron Transport Layer (ETL) Deposition:

o Dissolve PCs1BM in chlorobenzene (20 mg/mL).

o Spin-coat the PCs1BM solution onto the perovskite layer at 2000 rpm for 30 seconds.
o Buffer Layer Deposition:

o Dissolve Bathocuproine (BCP) in isopropanol (0.5 mg/mL).

o Spin-coat the BCP solution onto the PCe1BM layer at 4000 rpm for 30 seconds.
o Metal Electrode Deposition:

o Deposit an 80-100 nm thick silver (Ag) electrode by thermal evaporation under high
vacuum (<10~° Torr) through a shadow mask to define the active area of the solar cell.

Mechanisms and Visualizations
Proposed Mechanism of Germanium lodide in
Stabilizing Perovskite Structure

The incorporation of Ge2* into the Sn-based perovskite lattice is believed to enhance stability
through several mechanisms. One proposed mechanism is the suppression of Sn2+ oxidation.
Ge?* has a lower tendency to oxidize to Ge** compared to the oxidation of Sn2* to Sn**. By
partially substituting Sn2* with Ge2*, the overall propensity for oxidation within the perovskite
film is reduced, leading to improved material and device stability. Furthermore, the smaller ionic
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radius of Ge?* compared to Sn2* can induce lattice strain, which can favorably alter the
perovskite's tolerance factor and contribute to phase stability.
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Caption: Mechanism of Gelz in enhancing perovskite stability.

Experimental Workflow for Gel2-Doped Perovskite Solar
Cell Fabrication

The following diagram illustrates the step-by-step process for fabricating perovskite solar cells

with the incorporation of Germanium(ll) iodide.
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Caption: Workflow for Gelz-doped perovskite solar cell fabrication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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